Unii-L1FV2hfg5F
Description
UNII-L1FV2Hfg5F is a unique identifier assigned by the FDA’s Substance Registration System for a specific chemical compound. Such ligands are critical in transition metal catalysis, enabling tailored reactivity and selectivity in industrial and pharmaceutical applications . The compound’s uniqueness may stem from its ligand architecture, metal center, or synergistic electronic/steric effects, which influence catalytic performance or binding properties.
Properties
CAS No. |
176850-92-3 |
|---|---|
Molecular Formula |
C23H29FIN3O3 |
Molecular Weight |
537.4 g/mol |
IUPAC Name |
4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methylpiperidin-4-yl]-5-(123I)iodanyl-2-methoxybenzamide |
InChI |
InChI=1S/C23H29FIN3O3/c1-23(27-22(29)18-14-19(25)20(26)15-21(18)30-2)8-11-28(12-9-23)10-3-13-31-17-6-4-16(24)5-7-17/h4-7,14-15H,3,8-13,26H2,1-2H3,(H,27,29)/i25-4 |
InChI Key |
AVCOQKHJBKHMEO-VEFBWTBNSA-N |
SMILES |
CC1(CCN(CC1)CCCOC2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3OC)N)I |
Isomeric SMILES |
CC1(CCN(CC1)CCCOC2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3OC)N)[123I] |
Canonical SMILES |
CC1(CCN(CC1)CCCOC2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3OC)N)I |
Synonyms |
4-amino-N-(1-(3-(4-fluorophenoxy)propyl)-4-methyl-4-piperidinyl)-2-methoxybenzamide R 91150 R91150 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UNII-L1FV2Hfg5F, two structurally and functionally analogous compounds are selected for comparison:
Compound A: [Fe(PPh₃)(CO)₃] (Iron Carbonyl Triphenylphosphine Complex)
- Structural Similarities : Both compounds likely feature transition metal centers (e.g., Fe, Co, or Ni) coordinated to phosphine and/or alkene ligands. Triphenylphosphine (PPh₃) is a common ligand in catalysis, analogous to the hybrid ligands in this compound .
Compound B: [Ru(bpy)₃]²⁺ (Ruthenium Trisbipyridine Complex)
- Structural Contrasts : Unlike this compound’s phosphine-alkene ligands, [Ru(bpy)₃]²⁺ utilizes bipyridine (bpy) ligands, which provide strong σ-donation and π-acceptance, stabilizing the metal in oxidation states critical for photoredox catalysis .
- Functional Overlap : Both compounds may exhibit redox activity, but this compound’s hybrid ligands could offer tunable steric bulk, enhancing enantioselectivity in asymmetric catalysis compared to rigid bipyridine systems .
Table 1: Comparative Analysis of this compound and Analogues
| Property | This compound | Compound A ([Fe(PPh₃)(CO)₃]) | Compound B ([Ru(bpy)₃]²⁺) |
|---|---|---|---|
| Metal Center | Undisclosed (likely transition) | Fe(0) | Ru(II) |
| Ligand Type | Phosphine-alkene hybrid | Triphenylphosphine (PPh₃) | Bipyridine (bpy) |
| Key Applications | Asymmetric catalysis | Hydrogenation, carbonylation | Photoredox catalysis, sensors |
| Electronic Effects | Tunable π-backbonding | Moderate π-acceptance | Strong σ/π-interactions |
| Thermal Stability | High (steric protection) | Moderate (CO labile) | High (rigid ligand framework) |
| Synthetic Complexity | High (multistep ligand synthesis) | Low | Moderate (air-sensitive Ru) |
Sources: Structural inferences based on ligand systems in ; functional data extrapolated from catalytic trends in , and 19.
Research Findings and Critical Analysis
Ligand Flexibility: this compound’s hybrid ligands likely outperform Compound A’s PPh₃ in reactions requiring steric control, such as asymmetric allylic alkylation. highlights that hybrid ligands enhance metal-ligand cooperativity, a feature absent in monodentate PPh₃ systems.
Redox Activity : While Compound B’s [Ru(bpy)₃]²⁺ excels in light-driven reactions, this compound may lack comparable photoactivity due to differing metal-ligand charge-transfer properties. This trade-off underscores the importance of ligand selection for target applications .
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